

Cefpodoxime proxetil chemical structure and stability

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Compound of Interest

Compound Name: CEFPODOXIME

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An In-depth Technical Guide on the Chemical Structure and Stability of **Cefpodoxime** Proxetil

Introduction

Cefpodoxime proxetil is an orally administered, third-generation cephalosporin antibiotic.[1] It is a prodrug that is de-esterified in the body to its active metabolite, **cefpodoxime**, which exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] **Cefpodoxime** proxetil is utilized in the treatment of infections such as acute otitis media, pharyngitis, sinusitis, and urinary tract infections.[1][4] This technical guide provides a detailed overview of its chemical structure and stability profile under various stress conditions, presenting key data for researchers, scientists, and drug development professionals.

Chemical Structure

Cefpodoxime proxetil is a semi-synthetic beta-lactam antibiotic.[5] As a prodrug, its structure is designed to improve oral bioavailability; it is absorbed from the gastrointestinal tract and then hydrolyzed by esterases to release the active **cefpodoxime** moiety.[6][7]

- IUPAC Name: 1-propan-2-yloxy-carbonyloxyethyl (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[8][9]
- Molecular Formula: C₂₁H₂₇N₅O₉S₂[10][11]

- Molecular Weight: 557.6 g/mol [[10](#)][[12](#)]
- CAS Number: 87239-81-4[[8](#)][[11](#)]

The core of the molecule is a cephem nucleus, which is characteristic of cephalosporin antibiotics. This is attached to an aminothiazolyl side chain, which enhances its antibacterial spectrum, and a proxetil ester group, which increases its lipophilicity for better absorption.

Stability Profile

The stability of **cefpodoxime** proxetil is a critical factor in its formulation, storage, and therapeutic efficacy. Forced degradation studies are essential to identify potential degradation products and establish the inherent stability of the molecule. **Cefpodoxime** proxetil has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[[13](#)][[14](#)]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[[15](#)] Studies have shown that **cefpodoxime** proxetil degrades significantly under hydrolytic (acidic and alkaline), oxidative, and thermal stress.

Below is a summary of quantitative data from various stress degradation studies.

Stress Condition	Reagent/Method	Temperature	Duration	Degradation (%)	Reference
Acid Hydrolysis	5 M HCl	80°C	90 min	Not specified, but degradation observed	[1]
1 N HCl	Reflux	Not specified	Significant degradation	[14]	
Alkaline Hydrolysis	0.01 M / 0.1 M NaOH	Not specified	Not specified	Degradation observed	[1]
0.1 N NaOH	Reflux	Not specified	Significant degradation	[14]	
Oxidative Degradation	3% H ₂ O ₂	80°C	90 min	Not specified, but degradation observed	[1]
30% H ₂ O ₂	Not specified	Not specified	Significant degradation	[14]	
Thermal Degradation	Dry Heat	60°C	2 hours	Not specified, but degradation observed	[16][17]
Wet Heat	Reflux	Not specified	Significant degradation	[14]	
Photodegradation	UV Light	Ambient	12 hours	Degradation observed	[17]
Visible Light & UV	Photostability Chamber	24 hours	Degradation observed	[1]	

Degradation Kinetics

Kinetic studies of the degradation of **cefpodoxime** proxetil under acidic and oxidative conditions have been performed by monitoring the drug concentration over time at various temperatures.^[18] This allows for the calculation of important stability parameters.

Kinetic Parameter	Acidic Degradation (5 M HCl)	Oxidative Degradation (3% H ₂ O ₂)	Reference
Order of Reaction	Apparent pseudo-first-order	Apparent pseudo-first-order	^[18]
Activation Energy (E _a)	Calculated via Arrhenius plot	Calculated via Arrhenius plot	^[18]
Half-life (t _{1/2})	Calculated	Calculated	^[18]

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies and for the development of validated analytical methods. The following sections describe typical protocols for forced degradation and the subsequent analysis of **cefpodoxime** proxetil.

Forced Degradation Protocol

This protocol outlines the conditions for inducing the degradation of **cefpodoxime** proxetil.

- Preparation of Stock Solution: Accurately weigh and dissolve **cefpodoxime** proxetil in methanol to prepare a stock solution (e.g., 1 mg/mL).^{[1][15]}
- Acid-Induced Degradation:
 - Take a 10 mL aliquot of the methanolic stock solution.
 - Add 10 mL of 5 M HCl.
 - Reflux the mixture at 80°C for 90 minutes in the dark to prevent any photolytic effects.^[1]
 - Cool the solution to room temperature and neutralize it with an appropriate amount of NaOH.

- Dilute the final solution with water to a suitable concentration for analysis.[\[1\]](#)
- Base-Induced Degradation:
 - Take a 10 mL aliquot of the stock solution.
 - Add 10 mL of 0.1 M NaOH.
 - Keep the mixture at room temperature for a specified period, monitoring the degradation.
 - Neutralize the solution with HCl and dilute to a suitable concentration.[\[1\]](#)
- Oxidative Degradation:
 - Take a 10 mL aliquot of the stock solution.
 - Add 10 mL of 3% H₂O₂.
 - Reflux the mixture at 80°C for 90 minutes in the dark.[\[1\]](#)
 - Cool the solution and dilute to a suitable concentration for analysis.
- Thermal Degradation:
 - Spread a thin layer of solid **cefpodoxime** proxetil powder on a glass dish.
 - Place the dish in an oven maintained at 60°C for 2 hours.[\[17\]](#)
 - After exposure, dissolve the powder in a suitable solvent and dilute for analysis.
- Photodegradation:
 - Place the solid drug powder or a solution of the drug in a photostability chamber.
 - Expose the sample to a combination of visible (e.g., 5382 LUX) and UV light (e.g., 144 $\mu\text{W cm}^{-2}$) for 24 hours.[\[1\]](#)
 - Prepare the sample for analysis by dissolving and diluting as necessary.

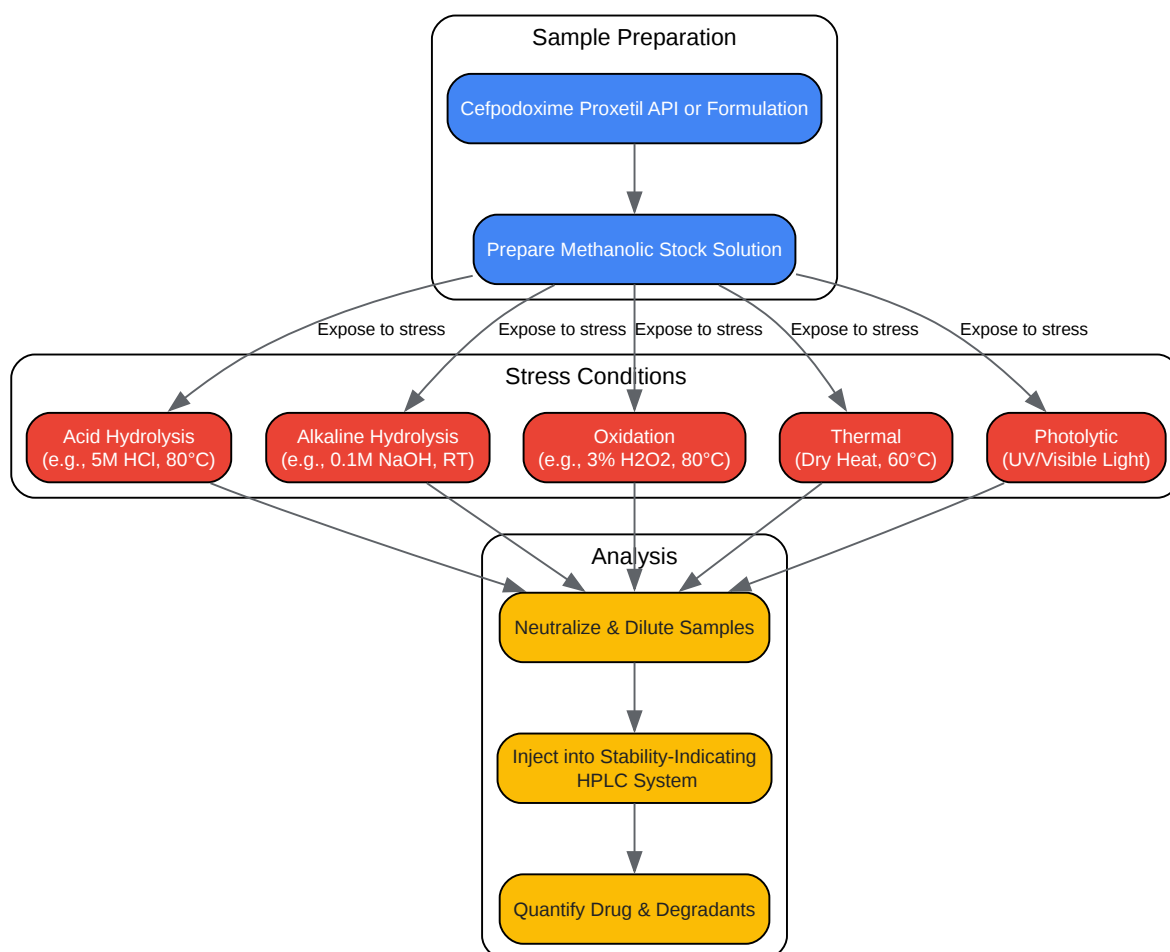
Stability-Indicating HPLC Method

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is required to separate and quantify **cefpodoxime** proxetil from its degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[1]
- Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate (pH 6.0, adjusted with o-phosphoric acid) in a 45:55 (v/v) ratio.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection Wavelength: 254 nm.[1]
- Injection Volume: 20 µL.[15]
- Analysis: The method should be able to resolve the peak of intact **cefpodoxime** proxetil from the peaks of all degradation products, with a resolution factor greater than 1.7.[1]

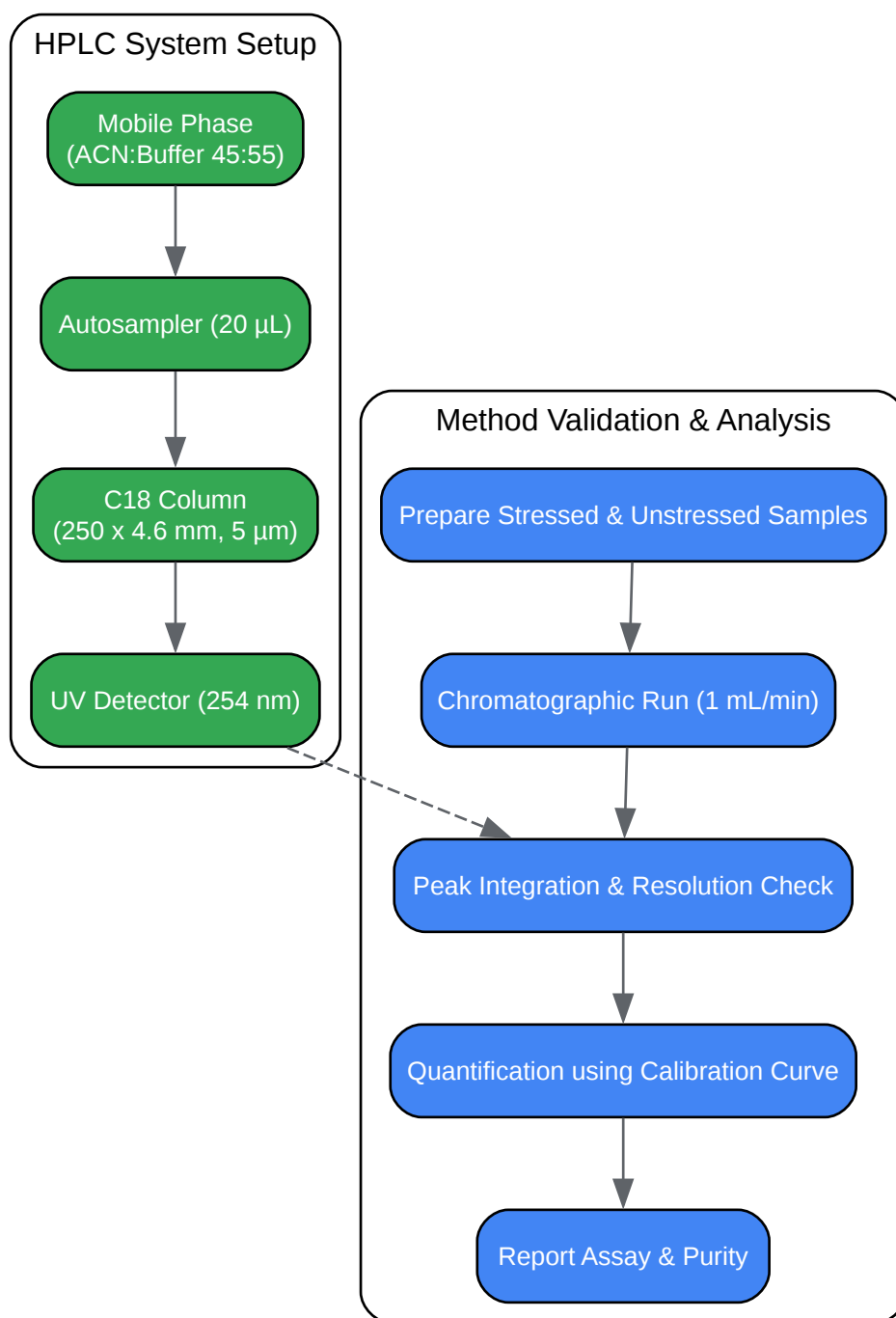
Visualizations

The following diagrams illustrate the logical workflows related to the stability testing of **cefpodoxime** proxetil.



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Caption: Workflow for forced degradation studies of **cefpodoxime** proxetil.



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Caption: Logical flow of a stability-indicating HPLC method.

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